Mirincamycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

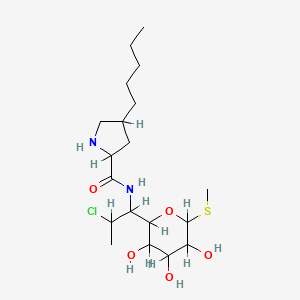

Mirincamycin, also known as this compound, is a useful research compound. Its molecular formula is C19H35ClN2O5S and its molecular weight is 439.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Mirincamycin is a lincosamide antibiotic that has garnered attention for its biological activity, particularly against Plasmodium falciparum , the causative agent of malaria. This compound exists in two isomeric forms: cis-mirincamycin and trans-mirincamycin. Research into their pharmacokinetics, bioavailability, and antimalarial efficacy has revealed promising results, indicating potential applications in malaria treatment.

Antimalarial Efficacy

This compound exhibits significant antimalarial activity, as evidenced by various studies assessing its effectiveness against clinical isolates of P. falciparum. The following table summarizes the median 50% inhibitory concentrations (IC50) of this compound compared to other antibiotics:

| Agent | IC50 (nM) | Relative Potency |

|---|---|---|

| Dihydroartemisinin | 2.30 | 1.00 |

| cis-Mirincamycin | 3.2 | 1.39 × 10⁻⁴ |

| trans-Mirincamycin | 2.6 | 1.13 × 10⁻⁴ |

| Clindamycin | 12 | 5.22 × 10⁻³ |

| Doxycycline | 720 | 3.13 × 10⁻² |

The data indicates that both isomers of this compound are more potent than clindamycin and doxycycline, with IC50 values significantly lower than those of the comparators .

Pharmacokinetics and Bioavailability

In a study conducted on healthy rhesus monkeys, the pharmacokinetics and oral bioavailability of cis- and trans-mirincamycin were assessed. Key findings include:

- Bioavailability : Cis-mirincamycin had an absolute oral bioavailability of 13.6%, while trans-mirincamycin showed a slightly lower bioavailability at 11.7% .

- Area Under Curve (AUC) : There was a statistically significant difference in AUC from zero to 48 hours between the two isomers after oral dosing, suggesting different metabolic pathways and potential for enhanced efficacy .

- Ex Vivo Activity : When cultured in vitro with P. falciparum, both isomers demonstrated significantly higher relative potencies compared to their in vitro activities, indicating that metabolic processes may enhance their antimalarial effects post-administration .

Study on Clinical Isolates

A study conducted in Gabon evaluated the in vitro activity of this compound against clinical isolates of P. falciparum. The results indicated that this compound's activity was robust, with median IC50 values significantly lower than those observed for other antibiotics . The narrow range of activity across isolates suggests a low likelihood of naturally occurring resistance.

Rhesus Monkey Model

In another study involving rhesus monkeys, both isomers were administered to assess their pharmacokinetics and antimalarial efficacy. Notably, oral administration resulted in higher ex vivo activity compared to intravenous routes, particularly within the first 90 minutes post-dosing. This finding implies that first-pass metabolism may yield active metabolites contributing to the observed antimalarial effects .

科学研究应用

In Vitro Studies

Research has demonstrated that mirincamycin possesses significant in vitro activity against Plasmodium falciparum clinical isolates. A study conducted in Gabon reported median inhibitory concentrations (IC50s) for this compound's isomers that were markedly lower than those of clindamycin and doxycycline:

| Drug | IC50 (nM) |

|---|---|

| This compound (cis) | 3.2 |

| This compound (trans) | 2.6 |

| Clindamycin | 12 |

| Doxycycline | 720 |

These findings suggest that this compound may be more effective than these commonly used antibiotics in treating malaria .

In Vivo Studies

In vivo studies have further supported the efficacy of this compound. Research involving rhesus monkeys indicated that both the cis and trans isomers of this compound exhibited promising pharmacokinetic profiles and antimalarial activity. The absolute oral bioavailability was reported as 13.6% for cis-mirincamycin and 11.7% for trans-mirincamycin .

Combination Therapy

This compound has shown potential when combined with other antimalarial drugs. For example, it enhances the hypnozoitocidal efficacy of primaquine, which is critical for preventing relapses of vivax malaria. Studies indicate that coadministration could reduce the required dose of primaquine by up to two-thirds, potentially minimizing side effects associated with higher doses .

Case Studies

- Combination with Primaquine :

- Field Isolate Efficacy :

Pharmacokinetics and Safety Profile

This compound's pharmacokinetics have been characterized by a tendency to accumulate in erythrocytes, differing from clindamycin's behavior. This accumulation may enhance its effectiveness against intracellular parasites like Plasmodium falciparum. Toxicity profiles suggest that this compound is comparable to clindamycin, with no significant adverse effects reported during initial studies .

属性

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFIWDQGZCWMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865581 |

Source

|

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(4-pentylprolyl)amino]-1-thiooctopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。